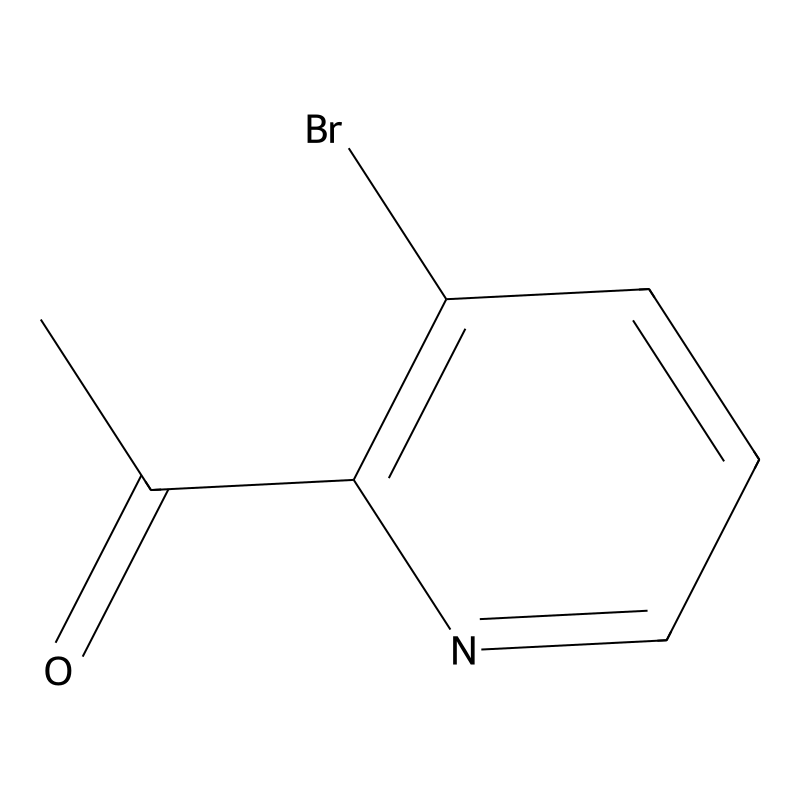

1-(3-Bromopyridin-2-yl)ethanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthetic Intermediate

The presence of a ketone functional group (C=O) and a brominated pyridine ring suggests 1-(3-Bromopyridin-2-yl)ethanone could be a valuable intermediate for the synthesis of more complex molecules. Pyridine rings are a common scaffold in medicinal chemistry, and the bromo group can be further functionalized to introduce various functionalities PubChem, 1-(3-Bromopyridin-2-yl)ethanone: .

Biological Activity Investigation

Some brominated pyridine derivatives have been investigated for their potential biological activities, including anticancer and antimicrobial properties NCBI, A comprehensive review on the pharmacological activities of pyridine derivatives: . While research on 1-(3-Bromopyridin-2-yl)ethanone itself is scarce, it's possible researchers might explore this compound for similar biological properties.

1-(3-Bromopyridin-2-yl)ethanone is an organic compound with the molecular formula C₇H₆BrNO and a molecular weight of 200.033 g/mol. It features a bromine atom attached to a pyridine ring at the 3-position, with an ethanone functional group at the 1-position. The compound is characterized by its density of approximately 1.5 g/cm³ and a boiling point of around 246 °C at standard atmospheric pressure . It is classified as harmful upon inhalation, skin contact, or ingestion, necessitating careful handling .

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in reactions facilitated by strong Lewis acids.

- Condensation Reactions: It can react with amines or alcohols to form imines or ethers, respectively.

- Reduction: It may be reduced to form corresponding alcohols using reducing agents like lithium aluminum hydride.

These reactions are essential for synthesizing more complex organic molecules and pharmaceuticals .

- Antimicrobial Activity: Compounds containing brominated pyridine rings often exhibit antibacterial properties.

- Enzyme Inhibition: Some derivatives have been studied for their ability to inhibit specific enzymes, which could have implications in drug development.

Further research is needed to elucidate the specific biological effects of this compound .

Several synthetic routes have been developed for producing 1-(3-Bromopyridin-2-yl)ethanone:

- Bromination of Pyridine Derivatives: Starting from 2-acetylpyridine, bromination can be performed using bromine in an appropriate solvent.

- Acylation Reactions: The compound can be synthesized via Friedel-Crafts acylation of brominated pyridines using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride .

- Direct Ethylation: Ethylation of pyridine derivatives followed by subsequent reactions can yield the desired ketone structure.

These methods highlight the versatility in synthesizing this compound from readily available precursors.

1-(3-Bromopyridin-2-yl)ethanone serves several important roles in various fields:

- Pharmaceutical Development: As a building block for synthesizing bioactive compounds and pharmaceuticals.

- Chemical Research: Utilized in studies involving heterocyclic chemistry and reaction mechanisms.

- Material Science: Potential applications in developing new materials due to its unique chemical properties .

Interaction studies involving 1-(3-Bromopyridin-2-yl)ethanone focus primarily on its reactivity with biological molecules and other chemical species. For instance:

- Protein Binding Studies: Investigating how this compound interacts with proteins can provide insights into its potential pharmacological effects.

- Enzyme Activity Modulation: Understanding how it affects enzyme activity could lead to its application as an inhibitor or modulator in biochemical pathways.

These studies are critical for assessing the compound's viability in therapeutic applications .

Several compounds share structural similarities with 1-(3-Bromopyridin-2-yl)ethanone. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 1-(4-Bromopyridin-2-yl)ethanone | 1060805-69-7 | 0.86 |

| 1-(2-Bromopyridin-4-yl)ethanone | 864674-02-2 | 0.88 |

| 1-(5-Bromopyridin-2-yl)ethanone | 214701-49-2 | 0.88 |

| 1-(4-Methylpyridin-2-yl)ethanone | 59576-26-0 | 0.76 |

| 2-(Bromoacetyl)pyridine hydrobromide | 17570-98-8 | 0.84 |

Uniqueness

What sets 1-(3-Bromopyridin-2-yl)ethanone apart from these similar compounds is primarily its specific positioning of the bromine atom on the pyridine ring and its unique reactivity profile, which may lead to different biological activities and synthesis pathways compared to its analogs .

IUPAC Nomenclature

The systematic name 1-(3-bromopyridin-2-yl)ethanone reflects its structure:

- Pyridine ring: A six-membered aromatic ring with nitrogen at position 1.

- Substituents:

- Acetyl group ($$-\text{COCH}_3$$) at position 2.

- Bromine atom ($$-\text{Br}$$) at position 3.

Structural Representation

| SMILES | InChI | InChIKey |

|---|---|---|

CC(=O)C1=C(C=CC=N1)Br | InChI=1S/C7H6BrNO/c1-5(10)7-6(8)3-2-4-9-7/h2-4H,1H3 | SMOWKFOTFNHSBT-UHFFFAOYSA-N |

Synonyms and Related Compounds

- Common Names: 3-Bromo-2-acetylpyridine, 5-bromo-2-acetylpyridine (isomer with bromine at position 5).

- Related Derivatives: 3-Bromo-2-cyanopyridine (C₆H₃BrN₂), 2-amino-3-bromopyridine.

Historical Context and Discovery

The synthesis of brominated pyridines dates to early electrophilic substitution studies. While 1-(3-bromopyridin-2-yl)ethanone’s exact discovery timeline is unclear, its preparation aligns with established bromination methods:

Key Developments

Electrophilic Bromination:

Precursor Synthesis:

Early Applications

Brominated pyridines were initially explored for pharmaceutical intermediates and agrochemicals, with 1-(3-bromopyridin-2-yl)ethanone emerging as a versatile building block in heterocyclic chemistry.

Significance in Synthetic Organic Chemistry

Core Applications

Pharmaceutical Intermediates:

Agrochemical Development:

Material Science:

Reaction Pathways

General Classification as a Brominated Pyridine Derivative

Structural Classification

1-(3-Bromopyridin-2-yl)ethanone belongs to brominated pyridines, a class distinguished by:

- Electron-Deficient Pyridine Ring: Bromine and acetyl groups withdraw electron density, directing electrophilic substitution to specific positions.

- Reactivity Profile:

- Bromine: A leaving group for cross-coupling (e.g., Suzuki, Heck).

- Acetyl Group: Participates in condensation or reduction reactions.

Comparative Analysis

Physical Properties and Stability Profile

The physical properties of 1-(3-bromopyridin-2-yl)ethanone reflect the combined characteristics of its aromatic heterocyclic framework and polar functional groups [2] [5]. The compound exhibits a predicted density of 1.5 ± 0.1 g/cm³, indicating substantial molecular packing due to the presence of the heavy bromine atom [2] [5].

Thermal properties include a predicted boiling point of 246.0 ± 25.0 °C at 760 mmHg, which is significantly elevated compared to unsubstituted pyridine due to increased molecular weight and intermolecular interactions [2]. The flash point is calculated at 102.6 ± 23.2 °C, indicating moderate volatility and thermal stability under standard conditions [2].

The stability profile of brominated pyridine derivatives demonstrates resistance to thermal decomposition under normal storage conditions [18] [23]. The aromatic pyridine core provides inherent stability through electron delocalization, while the electron-withdrawing effects of both the bromine and carbonyl substituents contribute to the overall molecular stability [18] [22].

| Physical Property | Value | Reference |

|---|---|---|

| Density | 1.5 ± 0.1 g/cm³ | [2] [5] |

| Boiling Point | 246.0 ± 25.0 °C at 760 mmHg | [2] |

| Flash Point | 102.6 ± 23.2 °C | [2] |

| Molecular Weight | 200.033 g/mol | [2] [3] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of 1-(3-bromopyridin-2-yl)ethanone through both proton (¹H) and carbon-13 (¹³C) NMR techniques [26] [27]. In ¹H NMR spectroscopy, the acetyl methyl group typically appears as a singlet around δ 2.5-2.7 ppm, representing the three equivalent protons of the CH₃ group adjacent to the carbonyl carbon [26] .

The aromatic protons of the brominated pyridine ring exhibit characteristic chemical shifts in the range of δ 7.0-8.5 ppm, with specific coupling patterns reflecting their relative positions [26] [27]. The proton at position 4 typically appears as a doublet of doublets due to coupling with protons at positions 5 and 6, while the proton at position 5 shows coupling with both adjacent aromatic protons [27].

¹³C NMR spectroscopy reveals the carbonyl carbon resonance at approximately δ 195-200 ppm, characteristic of ketone functional groups attached to aromatic systems [26] [27]. The aromatic carbon atoms of the pyridine ring appear in the typical aromatic region (δ 120-160 ppm), with the carbon bearing the bromine substituent showing characteristic downfield shifts due to the deshielding effect of the halogen [26].

| NMR Parameter | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| Acetyl CH₃ (¹H) | 2.5-2.7 | Singlet | [26] |

| Aromatic H (¹H) | 7.0-8.5 | Various | [26] [27] |

| Carbonyl C (¹³C) | 195-200 | - | [26] [27] |

| Aromatic C (¹³C) | 120-160 | - | [26] |

Infrared (IR) Spectral Analysis

Infrared spectroscopy of 1-(3-bromopyridin-2-yl)ethanone reveals characteristic absorption bands that confirm the presence of key functional groups [28] [30]. The most prominent feature is the carbonyl stretching vibration, which appears as an intense absorption band in the region of 1680-1700 cm⁻¹ [28] [30].

The carbonyl stretch in this compound appears at a slightly lower frequency compared to aliphatic ketones (typically 1715 cm⁻¹) due to conjugation effects with the adjacent pyridine ring [28] [30]. This conjugation results in partial delocalization of electron density from the aromatic system to the carbonyl group, weakening the C=O bond and reducing its stretching frequency [28].

Aromatic C-H stretching vibrations are observed in the region above 3000 cm⁻¹, while aromatic C=C and C=N stretching modes appear between 1400-1600 cm⁻¹ [28] [30]. The presence of the bromine substituent may influence certain aromatic vibrations through mass effects and electronic perturbations [28].

| IR Band Assignment | Frequency (cm⁻¹) | Intensity | Reference |

|---|---|---|---|

| C=O Stretch | 1680-1700 | Strong | [28] [30] |

| Aromatic C-H Stretch | >3000 | Medium | [28] [30] |

| Aromatic C=C/C=N | 1400-1600 | Medium-Strong | [28] [30] |

| C-C-C Stretch | 1230-1300 | Medium | [28] |

Mass Spectrometric Characterization

Mass spectrometric analysis of 1-(3-bromopyridin-2-yl)ethanone provides molecular weight confirmation and fragmentation pattern information [29] [31]. The molecular ion peak appears at m/z 200/202 with the characteristic isotope pattern for bromine-containing compounds, showing peaks separated by 2 mass units in approximately 1:1 ratio due to the ⁷⁹Br and ⁸¹Br isotopes [29].

Common fragmentation pathways include the loss of the acetyl group (m/z 43) to yield a bromopyridine cation, and the loss of bromine (m/z 79/81) to produce an acetylpyridine fragment [29] [31]. Alpha cleavage adjacent to the carbonyl group represents a favored fragmentation mechanism, consistent with the behavior of aromatic ketones [29].

The base peak often corresponds to the acetyl cation (CH₃CO⁺, m/z 43), formed through alpha cleavage of the carbon-carbon bond adjacent to the carbonyl group [29]. Additional fragments may include the pyridyl cation and various rearrangement products characteristic of nitrogen-containing heterocycles [29] [31].

| Fragment | m/z | Assignment | Reference |

|---|---|---|---|

| Molecular Ion | 200/202 | [M]⁺- | [29] [31] |

| Base Peak | 43 | [CH₃CO]⁺ | [29] |

| Bromine Loss | 121 | [M-Br]⁺ | [29] [31] |

| Acetyl Loss | 157/159 | [M-CH₃CO]⁺ | [29] |

UV-Visible Spectroscopic Properties

The ultraviolet-visible absorption spectrum of 1-(3-bromopyridin-2-yl)ethanone exhibits characteristic electronic transitions associated with the aromatic pyridine system and the conjugated carbonyl chromophore [37] [42]. The compound displays absorption bands in the range of 250-320 nm, corresponding to π→π* transitions within the aromatic system [37] [39].

The presence of the electron-withdrawing bromine substituent and the carbonyl group influences the electronic transitions by modifying the energy levels of the molecular orbitals [37] [42]. The carbonyl group acts as an auxochrome, extending the conjugation and potentially causing bathochromic shifts in the absorption maxima compared to unsubstituted pyridine [42] [43].

The compound exhibits strong absorption due to the presence of chromophoric groups capable of π→π* and n→π* electronic transitions [42] [43]. The bromine substituent may contribute to the overall absorption profile through its effect on the aromatic electronic system [37] [40].

| Absorption Parameter | Value | Assignment | Reference |

|---|---|---|---|

| Absorption Range | 250-320 nm | π→π* Transitions | [37] [39] |

| Molar Absorptivity | High | Aromatic Chromophore | [42] [43] |

| Electronic Transitions | UV Region | π→π, n→π | [42] [43] |

X-Ray Crystallography and Solid-State Characteristics

X-ray crystallographic analysis of brominated pyridine derivatives reveals important structural features relating to intermolecular interactions and solid-state packing [14] [15]. In crystalline structures of similar compounds, the pyridine rings typically adopt planar conformations that facilitate π-π stacking interactions between adjacent molecules [14] [15].

The presence of the bromine atom introduces significant intermolecular halogen bonding interactions, which can influence crystal packing arrangements [15] [16]. These halogen bonds, along with conventional hydrogen bonding involving the nitrogen atom and carbonyl oxygen, contribute to the overall stability of the crystal lattice [14] [15].

Crystallographic studies of related bromopyridine compounds demonstrate that the bromine atoms often participate in short intermolecular contacts with electronegative atoms such as nitrogen and oxygen [15] [16]. The acetyl group provides additional sites for intermolecular interactions through its carbonyl oxygen atom [14].

| Crystallographic Parameter | Typical Value | Reference |

|---|---|---|

| Space Group | Variable | [14] [15] |

| π-π Stacking Distance | 3.6-3.8 Å | [14] [15] |

| Halogen Bond Length | 2.8-3.2 Å | [15] [16] |

| Molecular Planarity | High | [14] [21] |